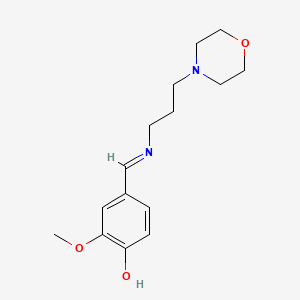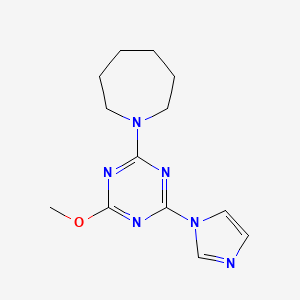
2-Methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol is a phenol derivative with a complex structure that includes a morpholine ring and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol typically involves the condensation of 2-methoxy-4-formylphenol with 3-(morpholin-4-yl)propylamine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
化学反应分析
Types of Reactions
2-Methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and anti-tumor properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals
作用机制
The mechanism of action of 2-Methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol involves its interaction with various molecular targets. It has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in inflammation and cancer progression. By inhibiting this pathway, the compound can reduce inflammation and potentially inhibit tumor growth .
相似化合物的比较
Similar Compounds
2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another phenol derivative with anti-inflammatory properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features used in organic synthesis.
Uniqueness
2-Methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol is unique due to its combination of a morpholine ring and a methoxy group, which imparts specific chemical properties and potential biological activities not found in other similar compounds .
属性
IUPAC Name |
2-methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-15-11-13(3-4-14(15)18)12-16-5-2-6-17-7-9-20-10-8-17/h3-4,11-12,18H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSIRPMPSSSAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NCCCN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-Ditert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B3825385.png)
![3-{2-[1-(1-adamantyl)ethylidene]hydrazino}-3-oxopropanoic acid](/img/structure/B3825393.png)

![N-allyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825405.png)

![9-(2-Methoxyethyl)-2-(naphthalen-2-ylmethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B3825421.png)
![N-[4-[[4-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]phenyl]disulfanyl]phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide](/img/structure/B3825429.png)
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3825444.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-4-methoxybenzamide](/img/structure/B3825451.png)



![4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-6-morpholin-4-ylpyrimidin-2-amine](/img/structure/B3825477.png)
![4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine](/img/structure/B3825479.png)
